"1-(3-Aminopyridin-4-yl)piperidin-3-ol" basic properties
"1-(3-Aminopyridin-4-yl)piperidin-3-ol" basic properties
An In-Depth Technical Guide to 1-(3-Aminopyridin-4-yl)piperidin-3-ol: Properties, Synthesis, and Medicinal Chemistry Context
Introduction
The confluence of privileged structural motifs in a single molecular entity often signals a promising starting point for drug discovery campaigns. 1-(3-Aminopyridin-4-yl)piperidin-3-ol is one such molecule, integrating the biologically significant aminopyridine core with the versatile piperidine scaffold. The aminopyridine moiety is a key component in a variety of pharmacologically active compounds, known for its ability to engage with biological targets through hydrogen bonding and aromatic interactions.[1][2] Concurrently, the piperidine ring is one of the most ubiquitous heterocyclic systems in approved pharmaceuticals, prized for its capacity to confer favorable pharmacokinetic properties, modulate solubility, and provide a rigid, three-dimensional framework for orienting functional groups.[3][4][5]
This technical guide provides a comprehensive overview of the basic properties of 1-(3-Aminopyridin-4-yl)piperidin-3-ol, aimed at researchers, scientists, and drug development professionals. It delves into the molecule's physicochemical characteristics, proposes a detailed synthetic pathway grounded in established chemical principles, and explores its potential within the broader context of medicinal chemistry.
Molecular Profile and Physicochemical Properties
The structure of 1-(3-Aminopyridin-4-yl)piperidin-3-ol features a pyridine ring substituted with an amino group at the 3-position and a piperidin-3-ol group at the 4-position. This arrangement dictates its chemical personality, blending the aromatic, basic character of the aminopyridine with the aliphatic, chiral, and functionalized nature of the piperidinol.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-amino-4-pyridinyl)-3-piperidinol | |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | Calculated |
| InChI Key | SFEFTKKYPGTSJX-UHFFFAOYSA-N | |
| CAS Number | Not publicly indexed |
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale and Significance |
| pKa (Most Basic) | ~8.5-9.5 | The piperidine nitrogen is predicted to be the most basic center, typical for secondary aliphatic amines. The pyridine nitrogen's basicity (pKa ~5.5) and the aromatic amine are significantly lower.[1] This property is critical for salt formation and aqueous solubility. |
| cLogP | ~0.7-1.2 | The molecule possesses both hydrophilic (amino, hydroxyl groups) and lipophilic (aromatic and aliphatic rings) features, resulting in a balanced lipophilicity. This balance is often crucial for achieving cell permeability while maintaining sufficient aqueous solubility for formulation.[3] |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | These groups are critical for specific interactions with biological targets like enzyme active sites or receptors.[4] |
| Hydrogen Bond Acceptors | 3 (from pyridine N, amino N, hydroxyl O) | The availability of multiple acceptor sites further enhances the potential for strong, directed interactions with protein targets. |
Synthesis and Characterization
Retrosynthetic Analysis
The most direct approach involves the formation of the C-N bond between the pyridine C4 position and the piperidine nitrogen. This disconnection leads to two key starting materials: a 3-amino-4-halopyridine and piperidin-3-ol. This strategy is advantageous as it joins the two core fragments in a single, efficient step.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 1-(3-Aminopyridin-4-yl)piperidin-3-ol from 3-Amino-4-chloropyridine and (R/S)-Piperidin-3-ol. The choice of a high-boiling polar aprotic solvent and a non-nucleophilic organic base is critical for driving the SNAr reaction to completion while minimizing side reactions.
Materials and Reagents:
-
3-Amino-4-chloropyridine (1.0 eq)
-
(R/S)-Piperidin-3-ol (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-chloropyridine (1.0 eq).
-
Solvent and Reagents Addition: Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.5 M. Add (R/S)-Piperidin-3-ol (1.2 eq) followed by DIPEA (2.5 eq).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-Amino-4-chloropyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) to remove the solvent and acidic impurities. Follow with a brine wash (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/heptane with triethylamine, is typically effective for separating the polar product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 1-(3-Aminopyridin-4-yl)piperidin-3-ol as a solid or viscous oil.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring (likely in the δ 6.5-8.0 ppm range). A complex multiplet pattern for the aliphatic protons on the piperidine ring (δ 1.5-4.0 ppm). A broad singlet for the -OH proton and another for the -NH₂ protons, which are exchangeable with D₂O.[6][7] |
| ¹³C NMR | Five distinct signals for the aromatic carbons of the pyridine ring (δ 110-160 ppm). Signals for the five aliphatic carbons of the piperidine ring, with the carbon bearing the hydroxyl group being the most downfield (δ 60-70 ppm).[7][8] |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 194.12. |
Medicinal Chemistry Perspective and Potential Applications
The structural components of 1-(3-Aminopyridin-4-yl)piperidin-3-ol suggest its potential utility as a scaffold in several therapeutic areas. The strategic combination of these two pharmacophores provides a foundation for developing potent and selective modulators of various biological targets.
The Privileged Scaffolds
The molecule's design inherently leverages the strengths of its constituent parts, making it an attractive starting point for library synthesis and lead optimization.
-
Aminopyridine Moiety: Derivatives of aminopyridine have demonstrated a wide range of biological activities. They are found in compounds developed as potent phosphodiesterase-4 (PDE4) inhibitors and nitric oxide synthase (NOS) inhibitors.[9][10] The amino group and pyridine nitrogen are key interaction points with protein active sites.[1]
-
Piperidin-3-ol Scaffold: The piperidine ring is a cornerstone of modern medicinal chemistry, particularly in the development of CNS agents and kinase inhibitors.[3][11] Its inclusion often enhances metabolic stability and allows for fine-tuning of lipophilicity.[4] The 3-hydroxy group provides a chiral center and a valuable hydrogen bonding vector. Notably, the 3-aminopiperidinyl substructure is a key component of the potent FLT3 kinase inhibitor Ibrutinib and its analogs, highlighting its proven value in targeting ATP-binding sites.[12][13]
Potential Therapeutic Applications
Given its structural heritage, 1-(3-Aminopyridin-4-yl)piperidin-3-ol and its derivatives could be explored for:
-
Oncology: As kinase inhibitors, targeting enzymes implicated in cell proliferation and survival.
-
Inflammatory Diseases: Building on the precedent of PDE4 inhibition by related aminopyridine structures.[9]
-
Central Nervous System (CNS) Disorders: The piperidine core is well-established in drugs that cross the blood-brain barrier.[3]
Safety and Handling
While specific toxicity data for this compound is unavailable, a precautionary approach based on related structures is warranted. Aminopyridines and functionalized piperidines can be hazardous.[14][15]
Recommended Safety Protocol:
-
Personal Protective Equipment (PPE): Always handle the compound in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[14][15]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
-
Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations for hazardous chemical waste.
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